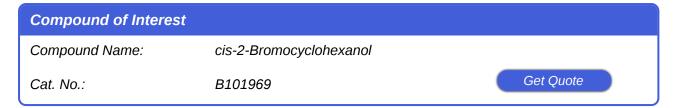


## **Application Notes and Protocols: Synthesis of 2-Bromocyclohexanol Using N-Bromosuccinimide**

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides detailed application notes and protocols for the synthesis of 2-bromocyclohexanol from cyclohexene using N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction proceeds via an electrophilic addition mechanism involving a bromonium ion intermediate, leading to the formation of a halohydrin. Notably, this reaction exhibits high diastereoselectivity, predominantly yielding trans-2-bromocyclohexanol due to the anti-addition of the bromine and hydroxyl moieties across the cyclohexene double bond. While the user's query specified the preparation of **cis-2-bromocyclohexanol**, the established mechanism for this reaction under these conditions favors the formation of the trans isomer. This document will therefore focus on the synthesis of trans-2-bromocyclohexanol and will clarify the stereochemical outcome.

## Introduction

Halohydrins are valuable intermediates in organic synthesis, serving as precursors to epoxides, amino alcohols, and other functionalized molecules. The use of N-bromosuccinimide (NBS) as a source of electrophilic bromine offers a safer and more convenient alternative to using elemental bromine.[1] In the presence of a nucleophilic solvent such as water, NBS reacts with alkenes to form bromohydrins.[1][2][3] The reaction with cyclic alkenes like cyclohexene is stereospecific, providing a reliable method for the synthesis of trans-2-halocycloalkanols.



## **Reaction Mechanism**

The reaction of cyclohexene with NBS in an aqueous solvent proceeds through a two-step mechanism:

- Formation of a Bromonium Ion: The electrophilic bromine from NBS is attacked by the electron-rich double bond of cyclohexene, forming a cyclic bromonium ion intermediate.[3][4]
- Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the
  carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky
  bromonium ion, resulting in an anti-addition.[3] Subsequent deprotonation of the oxonium ion
  yields the final trans-2-bromocyclohexanol product.

The stereochemistry of this reaction is consistently reported to be trans.[1] The formation of the cis isomer is not favored under these reaction conditions.

**Data Presentation** 

**Product Properties** 

Property	cis-2-Bromocyclohexanol	trans-2- Bromocyclohexanol
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO	C <sub>6</sub> H <sub>11</sub> BrO
Molecular Weight	179.055 g/mol [5][6][7]	179.055 g/mol [8]
CAS Number	16536-57-5[5][6][7][9]	2425-33-4[8]
Appearance	-	Colorless liquid
Boiling Point	323 K (50 °C) at 0.001 bar[5]	92 °C at 11 mmHg[10]
Melting Point	301.6 - 302 K (28.5 - 28.9 °C) [5][6][7]	-

## **Spectral Data**



Spectrum	cis-2-Bromocyclohexanol	trans-2- Bromocyclohexanol
<sup>13</sup> C NMR	[Data available][11]	[Data available][11]
IR	[Vapor Phase IR Spectra available][11]	[Data available]
Mass Spec	[GC-MS data available][11]	[Data available]

Note: Detailed spectral assignments are not readily available in the cited literature. Researchers should perform their own spectral analysis for product characterization.

# Experimental Protocols Synthesis of trans-2-Bromocyclohexanol from Cyclohexene

This protocol is adapted from established procedures for the synthesis of trans-2-bromocyclohexanol.[12]

#### Materials:

- Cyclohexene
- N-bromosuccinimide (NBS)
- · Distilled water
- · Diethyl ether
- Anhydrous sodium sulfate
- 250 mL Erlenmeyer flask
- Magnetic stirrer and stir bar
- Separatory funnel



Rotary evaporator

#### Procedure:

- In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.0 g (27.8 mmol) of N-bromosuccinimide (NBS) and 30 mL of distilled water.[12]
- To this suspension, add 5.7 mL of cyclohexene.
- Stir the mixture at room temperature. The reaction is complete when the solid NBS has completely disappeared, and the reaction mixture becomes colorless.
- Transfer the reaction mixture to a separatory funnel and extract the organic portion with diethyl ether (2 x 20 mL).[12]
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the diethyl ether using a rotary evaporator.
   [12]
- The crude trans-2-bromocyclohexanol can be purified by distillation under reduced pressure (boiling point approximately 61–62 °C at 2 mmHg).[12]

#### **Expected Yield:**

While a specific yield for this exact protocol is not provided in the cited literature, similar reactions typically proceed with good to excellent yields.

## **Visualizations**

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